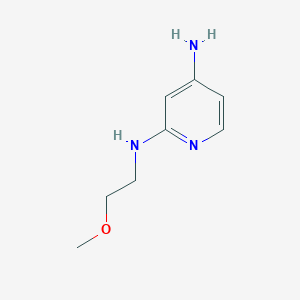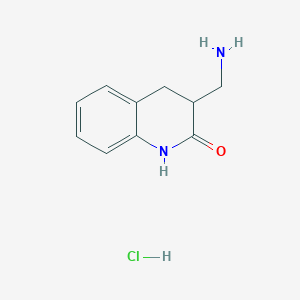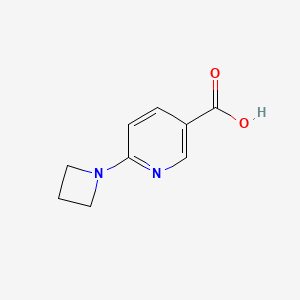
N2-(2-methoxyethyl)pyridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2-methoxyethyl)pyridine-2,4-diamine, also known as 2-MEPDA, is an organic compound belonging to the class of pyridine-2,4-diamines. It is a colorless, water-soluble, crystalline solid that is used as a reagent in organic synthesis. It is also used as a ligand in metal-catalyzed reactions and in the preparation of metal-organic frameworks. In addition, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents.
科学的研究の応用
Anticorrosive Material
N2-(2-methoxyethyl)pyridine-2,4-diamine and its derivatives, particularly quinoline derivatives, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces, forming stable chelating complexes through coordination bonding, which is essential in mitigating metallic corrosion. The high electron density associated with these derivatives contributes to their effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Chemosensing Applications
Pyridine derivatives, which include N2-(2-methoxyethyl)pyridine-2,4-diamine, serve a crucial role in chemosensing applications. Their high affinity for various ions and neutral species makes them highly effective chemosensors. These derivatives are instrumental in detecting different species (anions, cations, and neutral species) in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Optoelectronic Materials
N2-(2-methoxyethyl)pyridine-2,4-diamine derivatives, particularly quinazolines and pyrimidines, have shown significant potential in optoelectronic applications. These compounds are utilized in the creation of luminescent small molecules and chelate compounds, contributing to the development of photo- and electroluminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these derivatives into π-extended conjugated systems is highly valued for novel optoelectronic material creation (Lipunova et al., 2018).
Agrochemicals
The pyridine moiety, found in N2-(2-methoxyethyl)pyridine-2,4-diamine, plays a vital role in the field of agrochemicals. Pyridine-based compounds are employed as pesticides, including fungicides, insecticides, acaricides, and herbicides. The discovery and development of these agrochemicals are enhanced by innovative methods like Intermediate Derivatization Methods, which have proven to be instrumental in discovering novel lead compounds for the agrochemical industry (Guan et al., 2016).
特性
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJNMYTANXPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-methoxyethyl)pyridine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)


![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)